molecular formula C6H4N12O14 B13829345 Hhtdd CAS No. 115029-33-9

Hhtdd

Cat. No.: B13829345
CAS No.: 115029-33-9
M. Wt: 468.17 g/mol
InChI Key: ZFBXJPJQJKATGM-UHFFFAOYSA-N
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Description

Hexanitrohexaazatricyclododecanedione (HHTDD) is a powerful but moisture-sensitive explosive compound. It is essentially an open analogue of the cyclic nitroamine cage compounds such as hexanitrohexaazaisowurtzitane (CL-20). This compound is known for its high detonation velocity, which is even higher than that of CL-20. its practical applications are limited due to its instability in the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of hexanitrohexaazatricyclododecanedione involves the nitration of cis-syn-cis-2,6-dioxodecahydro-1H,5H-diimidazo[4,5-b:4’,5’-e]pyrazine. This process typically requires the use of strong nitrating agents such as nitric acid and sulfuric acid under controlled conditions to ensure the complete nitration of the compound .

Industrial Production Methods

While there is limited information on the industrial production methods of hexanitrohexaazatricyclododecanedione, it is generally synthesized on a laboratory scale due to its sensitivity to moisture and the complexity of its synthesis. The production process involves careful handling of reagents and strict control of reaction conditions to ensure the safety and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Hexanitrohexaazatricyclododecanedione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of hexanitrohexaazatricyclododecanedione include nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from the reactions of hexanitrohexaazatricyclododecanedione depend on the specific reaction conditions. For example, oxidation reactions may yield higher oxidation state compounds, while reduction reactions may produce less nitrated derivatives .

Scientific Research Applications

Hexanitrohexaazatricyclododecanedione has several scientific research applications, particularly in the field of energetic materials. Its high detonation velocity and energy density make it a subject of interest for researchers studying high-energy-density materials (HEDMs). The compound’s properties are similar to those of other high-energy explosives, making it a valuable reference for comparative studies .

its sensitivity to moisture limits its practical applications .

Mechanism of Action

The mechanism of action of hexanitrohexaazatricyclododecanedione involves the rapid decomposition of the compound upon initiation, leading to the release of a large amount of energy. The molecular targets and pathways involved in this process include the breaking of nitrogen-oxygen bonds and the formation of highly reactive intermediates. These intermediates further decompose to produce gaseous products, resulting in a powerful explosion .

Comparison with Similar Compounds

Hexanitrohexaazatricyclododecanedione is often compared with other high-energy-density compounds, such as:

Properties

CAS No.

115029-33-9

Molecular Formula

C6H4N12O14

Molecular Weight

468.17 g/mol

IUPAC Name

2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexazatricyclo[7.3.0.03,7]dodecane-5,11-dione

InChI

InChI=1S/C6H4N12O14/c19-5-9(15(25)26)1-2(10(5)16(27)28)8(14(23)24)4-3(7(1)13(21)22)11(17(29)30)6(20)12(4)18(31)32/h1-4H

InChI Key

ZFBXJPJQJKATGM-UHFFFAOYSA-N

Canonical SMILES

C12C(N(C3C(N1[N+](=O)[O-])N(C(=O)N3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])N(C(=O)N2[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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